molecular formula C8H9NO2S B11910139 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene CAS No. 57021-50-8

2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No.: B11910139
CAS No.: 57021-50-8
M. Wt: 183.23 g/mol
InChI Key: AFVYIGULZJYCHM-UHFFFAOYSA-N
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Description

2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic compound that features a thiophene ring fused with a benzene ring, along with a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves the nitration of 4,5,6,7-tetrahydrobenzo[b]thiophene. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene largely depends on its derivatives and the specific biological target. For instance, its reduction product, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene, can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .

Properties

IUPAC Name

2-nitro-4,5,6,7-tetrahydro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVYIGULZJYCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261793
Record name 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57021-50-8
Record name 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57021-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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